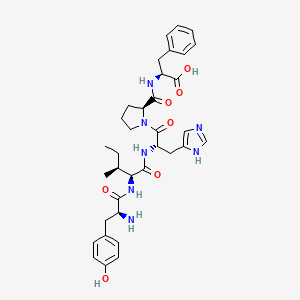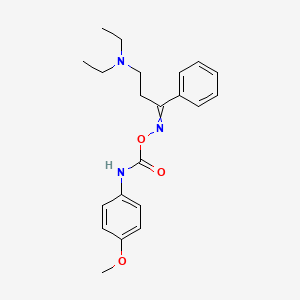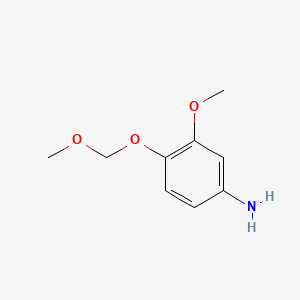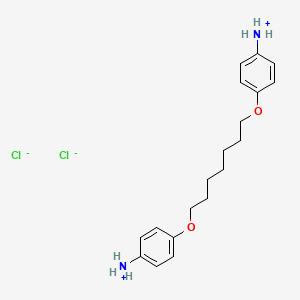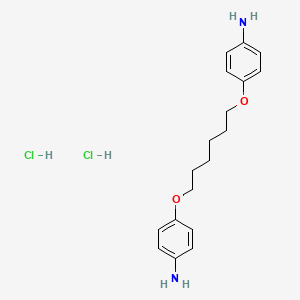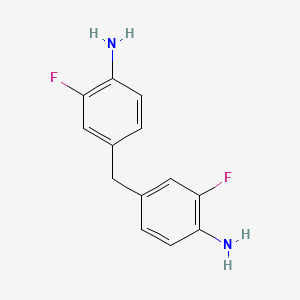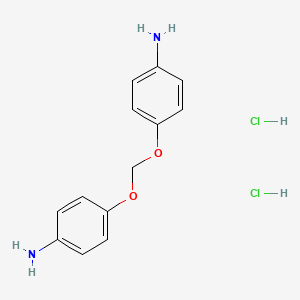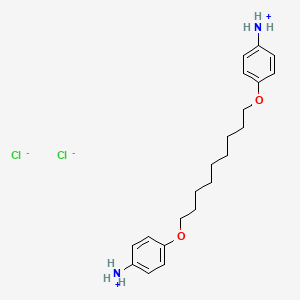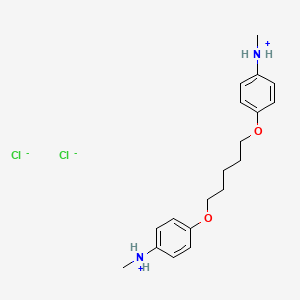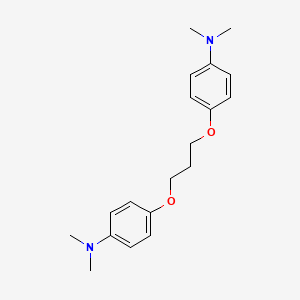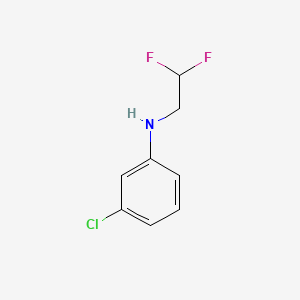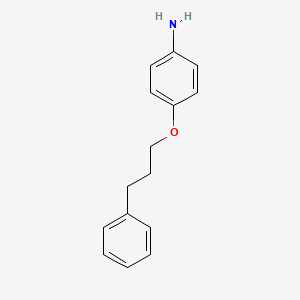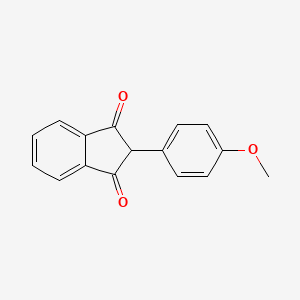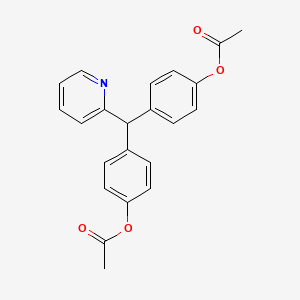![molecular formula C24H23NO9P2S B1667484 [1-Hydroxy-2-[3-[3-(naphthalen-2-ylsulfonylamino)phenyl]phenyl]-1-phosphonoethyl]phosphonic acid CAS No. 946417-21-6](/img/structure/B1667484.png)
[1-Hydroxy-2-[3-[3-(naphthalen-2-ylsulfonylamino)phenyl]phenyl]-1-phosphonoethyl]phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BPH-675 is a bioactive chemical.
Applications De Recherche Scientifique
Enzyme Inhibition
One significant application of compounds structurally similar to 1-Hydroxy-2-[3-[3-(naphthalen-2-ylsulfonylamino)phenyl]phenyl]-1-phosphonoethyl]phosphonic acid is in enzyme inhibition. A study demonstrated that analogs of this compound showed potent inhibition of protein-tyrosine phosphatase PTP1B. These inhibitors are based on phosphotyrosyl (pTyr) mimetics, showing strong interactions within the enzyme’s catalytic site and potential for the development of high-affinity ligands (Burke et al., 1996).
Antibacterial and Antifungal Activities
Compounds with structural similarities to 1-Hydroxy-2-[3-[3-(naphthalen-2-ylsulfonylamino)phenyl]phenyl]-1-phosphonoethyl]phosphonic acid also exhibit significant antibacterial and antifungal properties. Schiff bases derived from similar structures showed effective inhibition against both bacteria (E. coli) and fungi (C. albicans), indicating potential applications in treating infectious diseases (Thirugnanaselvi et al., 2016).
Synthesis of Complex Organic Compounds
These types of compounds are used in the synthesis of complex organic molecules. For instance, a method involving a four-step sequence was developed for synthesizing complex 2-hydroxy-1-naphthoic acids, demonstrating the versatility of these compounds in organic synthesis (Ji et al., 2004).
Alzheimer's Disease Research
Further, derivatives of hydroxyphenylamine phosphonate, structurally related to the compound , have been synthesized and evaluated for their anti-Alzheimer effects. These studies explore the potential of such compounds in treating neurodegenerative diseases, showcasing their importance in medicinal chemistry (Zaout et al., 2021).
Plant Growth Regulation
In the field of agriculture, phosphonic and phosphonous acids derived from naphthalene, similar to the compound , have been synthesized and tested for their effects on plant growth, indicating potential uses in agriculture and horticulture (Westeringh & Veldstra, 2010).
Drug Development
Phosphonic acids, including those structurally similar to this compound, are widely used in drug development due to their bioactive properties. They are employed in a range of applications, from bone targeting and medical imaging to the design of bioactive molecules (Sevrain et al., 2017).
Propriétés
Numéro CAS |
946417-21-6 |
|---|---|
Nom du produit |
[1-Hydroxy-2-[3-[3-(naphthalen-2-ylsulfonylamino)phenyl]phenyl]-1-phosphonoethyl]phosphonic acid |
Formule moléculaire |
C24H23NO9P2S |
Poids moléculaire |
563.5 g/mol |
Nom IUPAC |
[1-hydroxy-2-[3-[3-(naphthalen-2-ylsulfonylamino)phenyl]phenyl]-1-phosphonoethyl]phosphonic acid |
InChI |
InChI=1S/C24H23NO9P2S/c26-24(35(27,28)29,36(30,31)32)16-17-5-3-8-19(13-17)20-9-4-10-22(14-20)25-37(33,34)23-12-11-18-6-1-2-7-21(18)15-23/h1-15,25-26H,16H2,(H2,27,28,29)(H2,30,31,32) |
Clé InChI |
MZVWVRVNMXTDAK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=CC(=C3)C4=CC=CC(=C4)CC(O)(P(=O)(O)O)P(=O)(O)O |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=CC(=C3)C4=CC=CC(=C4)CC(O)(P(=O)(O)O)P(=O)(O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
BPH-675; BPH 675; BPH675. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



